molecular formula C16H25NO2S B288774 2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine

2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine

Cat. No. B288774
M. Wt: 295.4 g/mol
InChI Key: GMLUDRXWBXMIPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine, also known as TES, is a chemical compound that has been widely used in scientific research. It is a sulfonamide compound that is commonly used as a protecting group in organic synthesis. TES is known for its ability to protect amines and alcohols during chemical reactions, and it has been extensively studied for its potential applications in the pharmaceutical industry.

Mechanism of Action

2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine works by protecting the amine or alcohol functional group during chemical reactions. It is a stable compound that can be easily removed after the reaction is complete, leaving the desired product intact. 2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine has been shown to be a highly effective protecting group, with little to no side reactions or unwanted byproducts.
Biochemical and Physiological Effects:
2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine has not been extensively studied for its biochemical or physiological effects. However, it is known to be a stable compound that does not readily degrade or break down in biological systems. 2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine has been shown to be non-toxic and non-irritating to the skin and eyes.

Advantages and Limitations for Lab Experiments

2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and stored. It is also a highly effective protecting group that can be easily removed after the reaction is complete. However, 2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine does have some limitations. It is not suitable for use with certain functional groups, such as carboxylic acids and phenols. It is also not suitable for use in reactions that require high temperatures or strong acids or bases.

Future Directions

There are several potential future directions for research involving 2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine. One area of interest is the development of new protecting groups that are more effective or versatile than 2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine. Another area of interest is the development of new synthetic methods that use 2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine or related compounds as intermediates. Additionally, 2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine may have potential applications in the development of new drugs or biologically active compounds. Further research is needed to explore these possibilities.

Synthesis Methods

2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine can be synthesized through a multi-step process, starting with the reaction of piperidine with 2,4,5-trimethylbenzenesulfonyl chloride. The resulting product is then treated with ethyl magnesium bromide to form 2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine. The synthesis of 2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine has been widely used in scientific research as a protecting group for amines and alcohols during chemical reactions. It has been extensively studied for its potential applications in the pharmaceutical industry, particularly in the synthesis of new drugs. 2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine has also been used in the synthesis of peptides and other biologically active compounds.

properties

Product Name

2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine

Molecular Formula

C16H25NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

2-ethyl-1-(2,4,5-trimethylphenyl)sulfonylpiperidine

InChI

InChI=1S/C16H25NO2S/c1-5-15-8-6-7-9-17(15)20(18,19)16-11-13(3)12(2)10-14(16)4/h10-11,15H,5-9H2,1-4H3

InChI Key

GMLUDRXWBXMIPB-UHFFFAOYSA-N

SMILES

CCC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)C)C)C

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)C)C)C

Origin of Product

United States

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